molecular formula C10H8N4O2S B2870876 N-(3-carbamoylthiophen-2-yl)pyrazine-2-carboxamide CAS No. 895939-10-3

N-(3-carbamoylthiophen-2-yl)pyrazine-2-carboxamide

Cat. No.: B2870876
CAS No.: 895939-10-3
M. Wt: 248.26
InChI Key: XTYKQUFEEVUPRG-UHFFFAOYSA-N
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Description

N-(3-carbamoylthiophen-2-yl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a pyrazine ring substituted with a thiophene ring and a carboxamide group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoylthiophen-2-yl)pyrazine-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of pyrazine-2-amine with 3-carbamoylthiophene-2-carboxylic acid in the presence of a coupling agent such as TiCl4 . The reaction typically proceeds under mild conditions and yields the desired product with good efficiency.

Another approach involves the use of Suzuki cross-coupling reactions. In this method, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide is reacted with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high efficiency and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoylthiophen-2-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-(3-carbamoylthiophen-2-yl)pyrazine-2-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-carbamoylthiophen-2-yl)pyrazine-2-carboxamide is unique due to the presence of both a thiophene ring and a pyrazine ring in its structure. This combination imparts distinct electronic and steric properties, making it a versatile scaffold for the development of new compounds with diverse biological activities .

Properties

IUPAC Name

N-(3-carbamoylthiophen-2-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2S/c11-8(15)6-1-4-17-10(6)14-9(16)7-5-12-2-3-13-7/h1-5H,(H2,11,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYKQUFEEVUPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)N)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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